molecular formula C11H14BrNO2 B11806092 2-((2-Bromophenoxy)methyl)morpholine

2-((2-Bromophenoxy)methyl)morpholine

Cat. No.: B11806092
M. Wt: 272.14 g/mol
InChI Key: MLGKZTMZXSWHGS-UHFFFAOYSA-N
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Description

2-((2-Bromophenoxy)methyl)morpholine is a chemical compound with the molecular formula C11H14BrNO2 It is a morpholine derivative, characterized by the presence of a bromophenoxy group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Bromophenoxy)methyl)morpholine typically involves the reaction of 2-bromophenol with morpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2-((2-Bromophenoxy)methyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-((2-Bromophenoxy)methyl)morpholine involves its interaction with specific molecular targets. The bromophenoxy group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

  • 2-((2-Chlorophenoxy)methyl)morpholine
  • 2-((2-Fluorophenoxy)methyl)morpholine
  • 2-((2-Iodophenoxy)methyl)morpholine

Comparison: 2-((2-Bromophenoxy)methyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(2-bromophenoxy)methyl]morpholine

InChI

InChI=1S/C11H14BrNO2/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13H,5-8H2

InChI Key

MLGKZTMZXSWHGS-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2Br

Origin of Product

United States

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